molecular formula C₂₉H₂₈N₄O₂ B1149917 BI-853520

BI-853520

カタログ番号: B1149917
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI-853520, also known as Ifebemtinib, is a novel, potent, and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key regulator of integrin and growth factor receptor signaling pathways . This compound demonstrates potent on-target activity, inhibiting recombinant FAK with an IC50 of 1 nM and exhibiting remarkable selectivity, including over 50,000-fold selectivity against the closely related kinase PYK2 . Its mechanism of action involves repressing FAK autophosphorylation at the Y397 site, thereby disrupting downstream signaling cascades critical for cancer cell proliferation, survival, and migration . Preclinical research has established the anti-tumor efficacy of BI-853520 across a diverse panel of human carcinoma xenograft models . A key research finding is that its high in vivo efficacy is linked to a mesenchymal tumor phenotype, often characterized by loss of E-cadherin expression and low levels of microRNA-200c, providing a potential predictive biomarker for sensitivity . Studies in breast cancer models confirm that BI-853520 significantly attenuates primary tumor growth, primarily through a potent anti-proliferative effect on cancer cells . Furthermore, research in malignant pleural mesothelioma (MPM) models shows that BI-853520 potently inhibits spheroid formation and orthotopic tumor growth, reducing cell proliferation and microvessel density in vivo, highlighting its utility for investigating FAK in the tumor microenvironment . Clinical phase I studies have confirmed that BI-853520 has a manageable safety profile and favorable pharmacokinetics that support once-daily oral dosing, with the maximum tolerated dose established at 200 mg . The most common drug-related adverse events in clinical trials included proteinuria, nausea, fatigue, and diarrhea, with most being Grade 1-2 in severity . BI-853520 has shown preliminary antitumor activity in clinical settings, achieving disease control in patients with advanced, pretreated solid tumors , and remains a compound of significant interest for ongoing oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

分子式

C₂₉H₂₈N₄O₂

外観

Solid powder

製品の起源

United States

類似化合物との比較

Chemical and Pharmacological Profiles

Table 1: Key FAK Inhibitors in Clinical Development

Compound Alternative Name Chemical Class Phase IC50 (FAK) Key Features
Defactinib VS-6063 Pyrimidine II 0.6 nM Completed Phase II in KRAS-mutant NSCLC; targets ATP-binding pocket
GSK-2256098 - Pyrimidine II 1.5 nM Reversible ATP-competitive inhibitor; active in advanced solid tumors
CEP-37440 - Pyrimidine I 2 nM Orally bioavailable; inhibits FAK and anaplastic lymphoma kinase (ALK)
VS-4718 PND-1186 Pyridine I 1.5 nM Terminated due to toxicity; dual FAK/PYK2 inhibition
PF-00562271 VS-6062 Pyrimidine I 1.5 nM Inhibits FAK and proline-rich tyrosine kinase 2 (PYK2)

Key Differences :

  • Chemical Structure : BI-853520 uniquely lacks a pyrimidine/pyridine core, instead featuring an acrylamido functionality, which may reduce off-target effects compared to VS-4718 or PF-00562271 .

Preclinical and Clinical Efficacy

Table 2: Preclinical and Clinical Outcomes

Compound Preclinical Efficacy Clinical Outcomes
Defactinib Synergizes with paclitaxel in ovarian cancer Phase II completed; limited efficacy in mesothelioma
GSK-2256098 Reduces tumor angiogenesis in glioblastoma Phase II ongoing; well-tolerated but limited monotherapy activity
CEP-37440 Inhibits FAK/ALK in inflammatory myofibroblastic tumors Phase I completed; no published efficacy data

Notable Findings:

  • VS-4718 and TAE226 were discontinued due to toxicity or off-target effects, whereas BI-853520 maintains a favorable safety profile .

Combination Therapy Potential

Table 3: Combination Strategies

Compound Combination Partners Therapeutic Context Outcome/Status
Defactinib Pembrolizumab (anti-PD-1) NSCLC and mesothelioma Phase II ongoing (NCT02758587)
GSK-2256098 Trametinib (MEK inhibitor) Pancreatic cancer Prevents ERK reactivation in models

Unique Advantage of BI-853520 :

Q & A

Q. What is the molecular mechanism of BI-853520 in FAK inhibition, and how is its specificity validated experimentally?

Q. How is the inhibitory potency of BI-853520 quantified in preclinical cancer models?

Q. What experimental protocols are critical for ensuring reproducibility in BI-853520 studies?

  • Compound characterization : Provide detailed synthesis protocols, purity data (HPLC/MS), and stability profiles under storage conditions .
  • In vitro assays : Standardize cell culture conditions (e.g., serum concentration, passage number) and include controls for FAK-independent pathways.

Advanced Research Questions

Q. How should researchers design experiments to evaluate BI-853520 in combination therapies?

  • Mechanistic rationale : Target pathways downstream of FAK (e.g., PI3K/AKT or RAS/MAPK) to address compensatory signaling .

Q. What methodologies resolve contradictions in BI-853520 efficacy across cancer types?

  • Pharmacokinetic (PK)/pharmacodynamic (PD) modeling : Correlate plasma/tissue drug concentrations with target engagement (e.g., FAK phosphorylation) to explain differential efficacy .

Q. How can researchers optimize dosing regimens to overcome acquired resistance to BI-853520?

  • Adaptive dosing : Use PK-guided escalation in murine models to maintain target inhibition while avoiding toxicity.
  • Biomarker-driven trials : Integrate liquid biopsies (e.g., ctDNA analysis) in clinical cohorts to detect emergent resistance mechanisms early .

Clinical Translation Questions

Q. What are the key considerations for translating preclinical BI-853520 data into phase I trials?

  • Patient stratification : Include biomarkers like FAK overexpression or tumor mutational burden to enrich for responders .

Q. How should researchers analyze clinical trial data to assess BI-853520's antitumor activity?

  • Response criteria : Use RECIST v1.1 for solid tumors and immune-related response criteria for immunogenic cancers .
  • Survival endpoints : Compare progression-free survival (PFS) in BI-853520 monotherapy vs. historical controls for similar malignancies .

Data Reporting and Ethical Compliance

Q. What guidelines ensure rigorous reporting of BI-853520 research data?

  • MIAME compliance : Detail experimental conditions (e.g., cell line authentication, assay replicates) per journal guidelines .
  • Clinical trial transparency : Register protocols on ClinicalTrials.gov and share results within 12 months of completion .

Q. How can researchers ethically access and share BI-853520-related materials?

  • Material transfer agreements (MTAs) : Secure licenses for proprietary compounds (e.g., from Boehringer Ingelheim) and cite patents in publications .
  • Data requests : Follow institutional guidelines (e.g., Cambridge English protocols) to submit formal requests for clinical trial datasets, including research objectives and analysis plans .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。